21-Deacetoxy Deflazacort-d3 (Major)
Description
Properties
Molecular Formula |
C₂₃H₂₆D₃NO₄ |
|---|---|
Molecular Weight |
386.5 |
Synonyms |
(11β,16β)-11-Hydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione-d3; (11β,16β)-11β-Hydroxy-2’-methyl-5βH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione-d3; 11β-Hydroxy-2’-methyl-5’βH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione-d3; Desaceto |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies for 21 Deacetoxy Deflazacort D3
Precursor Selection and Chemical Derivatization for Deuterium (B1214612) Incorporation
The synthesis of 21-Deacetoxy Deflazacort-d3 begins with the careful selection of a suitable precursor. A common starting point for the synthesis of deflazacort (B1670188) and its analogs is 9-bromotriene acetate (B1210297), which can be derived from commercially available tetraene acetate. nih.gov For the introduction of deuterium atoms, a deuterated precursor is required. The synthesis of deuterated corticosteroids often involves the use of commercially available deuterated building blocks. nih.gov
A key intermediate in the synthesis of deflazacort is a compound with a [17a,16a-d] oxazoline (B21484) structure. google.com The synthesis of this intermediate can be achieved from an initial raw material through a series of reactions including protection, ring opening by ammonia, esterification with acetic anhydride, cyclization, and finally deprotection. google.com In the synthesis of deuterated cortisone, direct deuteration of a dienone acetate intermediate proved challenging. nih.gov A more successful approach involved initial hydrolysis of a side-chain ester followed by derivatization to form a key intermediate, 17α,20;20,21-bismethylenedioxy-pregna-4,6-diene-3,11-dione, which could then be satisfactorily deuterated. nih.gov This highlights the importance of chemical derivatization to facilitate the incorporation of deuterium.
Regioselective and Stereoselective Synthesis Approaches for Deuterated Steroid Analogs
The synthesis of steroid analogs requires precise control over the regioselectivity and stereoselectivity of chemical reactions. For instance, the conversion of 3-keto-5α- and 3-keto-5β-steroids to their corresponding enones can be achieved with high regioselectivity using o-iodoxybenzoic acid (IBX) catalyzed by trifluoroacetic acid (TFA) in DMSO. nih.gov This reaction involves the dehydrogenation of the α- and β-hydrogen atoms of the 3-ketones. nih.gov
In the context of synthesizing deuterated steroids, stereoselective incorporation of deuterium is crucial. For example, in the synthesis of a deuterated analog of methylphenidate, a deuterated dihydropyridine (B1217469) complex was formed stereoselectively. nih.gov The synthesis of deflazacort itself from 9-bromotriene acetate involves regio- and stereoselective functionalization at the C16 and C17 positions. nih.gov Such precise control is essential to ensure the deuterium atoms are incorporated at the desired positions with the correct stereochemistry, leading to the target deuterated steroid analog.
Optimization of Deuterium Labeling Efficiency and Isotopic Purity
Achieving high deuterium labeling efficiency and isotopic purity is paramount in the synthesis of deuterated compounds. rsc.orgrsc.org Isotopic purity is a critical parameter for deuterated compounds used in various research fields. nih.govresearchgate.net The use of synthetic methods capable of high levels of deuterium incorporation at specific sites is necessary. nih.gov One strategy to achieve high total deuterium incorporation is to use commercially available deuterated building blocks as starting materials. nih.gov
The optimization of labeling efficiency can also involve the rapid synthesis of differently modified labeled peptides to facilitate the optimization of substrates. nih.gov Furthermore, it is important to consider that significant isotope effects can occur in the metabolism of labeled steroids, which can affect the interpretation of metabolic studies. mssm.edu Therefore, careful characterization of the isotopic purity and distribution is essential.
Advanced Spectroscopic Characterization Techniques for Confirming Isotopic Integration (e.g., ¹H, ¹³C NMR, IR, High-Resolution MS)
A combination of advanced spectroscopic techniques is employed to confirm the successful incorporation of deuterium and to determine the isotopic purity of the final compound. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for this purpose. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HR-MS): HR-MS, particularly when coupled with techniques like electrospray ionization (ESI), is a rapid and highly sensitive method for characterizing the isotopic purity of deuterium-labeled compounds. nih.govresearchgate.net It allows for the assignment and distinction of the corresponding H/D isotopolog ions. nih.govresearchgate.net The resolving power and sensitivity of modern mass spectrometers are crucial for analyzing complex samples and detecting low-abundance peptides, which increases sequence coverage and redundancy. acs.org Tandem mass spectrometry (MS/MS) can provide further information on the position of the deuterium label. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the position of deuterium labels. rsc.orgrsc.org ¹H NMR is used to evaluate formulations of anabolic steroids and can identify discrepancies between labeled and detected substances. nih.govunesp.br ¹³C NMR offers a wider chemical shift range, minimizing signal overlap and providing more detailed structural information, which is particularly useful for differentiating closely related steroid structures. mdpi.com The analysis of ¹³C NMR spectra of deuterated solvents reveals characteristic J-coupling patterns that confirm the presence of deuterium. blogspot.com For complex steroid molecules, two-dimensional NMR techniques like COSY and HSQC are often necessary to assign all proton and carbon signals. rsc.orgnih.govuzh.ch
Infrared (IR) Spectroscopy: While not explicitly detailed in the provided search results for this specific compound, IR spectroscopy is a standard technique used in organic chemistry to identify functional groups present in a molecule. Changes in the vibrational frequencies of bonds involving deuterium compared to hydrogen can provide evidence of isotopic substitution.
The following table summarizes the key spectroscopic techniques and their applications in the characterization of 21-Deacetoxy Deflazacort-d3.
| Technique | Application | Key Findings/Capabilities | Citations |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic purity determination, confirmation of molecular weight. | Rapid, highly sensitive, allows for distinguishing H/D isotopologs. | nih.govresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Positional analysis of deuterium labels. | Provides information on the specific location of deuterium atoms. | nih.govresearchgate.net |
| ¹H NMR Spectroscopy | Structural confirmation, verification of deuterium incorporation. | Used for qualitative identification and quantification of active compounds. | nih.govunesp.br |
| ¹³C NMR Spectroscopy | Structural elucidation, differentiation of isomers. | Provides detailed structural information with less signal overlap than ¹H NMR. | mdpi.com |
| 2D NMR (COSY, HSQC) | Complete assignment of proton and carbon signals. | Essential for resolving complex spectra of steroid molecules. | rsc.orgnih.govuzh.ch |
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 21 Deacetoxy Deflazacort D3 in Complex Biological Matrices
Development and Validation of Chromatographic-Mass Spectrometric Assays (e.g., LC-MS/MS, GC-MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the bioanalysis of corticosteroids like deflazacort (B1670188) and its metabolites due to its superior sensitivity and specificity. semanticscholar.org While gas chromatography-mass spectrometry (GC-MS) can be used, it often necessitates complex derivatization steps for polar molecules like corticosteroids. nih.gov The development of a robust LC-MS/MS assay for 21-Deacetoxy Deflazacort-d3 is predicated on the methods established for its non-deuterated counterpart, 21-desacetyl deflazacort.
Rigorous Sample Preparation Strategies for Metabolite Isolation and Enrichment
The initial step in the analysis of 21-Deacetoxy Deflazacort-d3 from biological matrices such as plasma or urine involves the extraction and purification of the analyte. Common techniques include:
Solid-Phase Extraction (SPE): This is a highly favored method for its efficiency, reproducibility, and the ability to produce clean extracts. semanticscholar.org SPE cartridges, particularly those with polymeric or C18-bonded silica (B1680970) phases, are effective in isolating corticosteroids from plasma. semanticscholar.orgnih.gov The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. nih.gov
Liquid-Liquid Extraction (LLE): LLE is another widely used technique for the extraction of deflazacort and its metabolites from plasma. nih.govscilit.com This method involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent.
Protein Precipitation: This method is often employed for its simplicity, where a solvent like acetonitrile (B52724) is used to precipitate plasma proteins, followed by centrifugation to separate the supernatant containing the analyte. sigmaaldrich.com
The choice of extraction method depends on the required level of cleanliness, recovery, and throughput. For high-throughput analysis, SPE is often preferred. semanticscholar.org
Optimization of Chromatographic Separation Parameters for Deuterated and Non-Deuterated Forms
Achieving chromatographic separation between the deuterated internal standard (21-Deacetoxy Deflazacort-d3) and the non-deuterated analyte is crucial for accurate quantification, especially to avoid issues from isotopic cross-contribution. While deuterated standards are designed to co-elute with the analyte to compensate for matrix effects, complete co-elution is not always guaranteed. aptochem.comkcasbio.com
The separation is typically performed using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). semanticscholar.orgnih.gov Key parameters for optimization include:
Stationary Phase: C18 columns are commonly used for the separation of corticosteroids. nih.govjddtonline.info The choice of the stationary phase can influence the retention and separation of isotopic compounds. nih.gov
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution (often containing a modifier like formic acid) is typical. semanticscholar.orgnih.gov The composition and gradient profile are optimized to achieve the best peak shape and resolution.
Flow Rate and Temperature: These parameters are adjusted to optimize the analysis time and separation efficiency.
It has been observed that deuterated compounds can exhibit slightly different retention times compared to their non-deuterated counterparts, an effect known as the chromatographic isotope effect. acs.org The extent of this effect can depend on the stationary phase and the position of the deuterium (B1214612) atoms. nih.gov
Table 1: Representative LC-MS/MS Parameters for the Analysis of Deflazacort Metabolites
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) nih.gov |
| Mobile Phase A | Water with 0.1% formic acid nih.gov |
| Mobile Phase B | Acetonitrile or Methanol semanticscholar.orgnih.gov |
| Flow Rate | 0.2 - 0.4 mL/min nih.govnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) semanticscholar.orgnih.gov |
| Detection | Multiple Reaction Monitoring (MRM) nih.gov |
Tandem Mass Spectrometry Fragmentation Analysis for Structural Elucidation and Confirmation
Tandem mass spectrometry (MS/MS) is essential for the selective and sensitive detection of 21-Deacetoxy Deflazacort-d3. The process involves the selection of a specific precursor ion (the protonated molecule [M+H]+) in the first mass analyzer, its fragmentation in a collision cell, and the detection of specific product ions in the second mass analyzer.
For 21-desacetyl deflazacort, the protonated molecule has a mass-to-charge ratio (m/z) of approximately 400.06. semanticscholar.org The fragmentation of this precursor ion leads to the formation of characteristic product ions. semanticscholar.orgnih.gov For 21-Deacetoxy Deflazacort-d3, the precursor ion will have a higher m/z value due to the three deuterium atoms. The fragmentation pattern is expected to be similar to the non-deuterated analog, with shifts in the m/z of fragments containing the deuterium label. This allows for highly specific detection and confirmation of the compound's identity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including steroids and their deuterated analogs. nih.govslideshare.net While not typically used for routine quantitative analysis in biological matrices due to its lower sensitivity compared to MS, NMR is invaluable in the research and development phase for confirming the structure of synthesized standards like 21-Deacetoxy Deflazacort-d3. researchgate.net
High-resolution NMR techniques, such as 1H and 13C NMR, provide detailed information about the chemical environment of each atom in the molecule. nih.govrsc.org For 21-Deacetoxy Deflazacort-d3, NMR would be used to:
Verify the exact position of the deuterium labels. The absence of signals in the 1H NMR spectrum at the positions of deuteration and the corresponding changes in the 13C NMR spectrum would provide conclusive evidence.
Advanced 2D NMR techniques can further aid in the complete assignment of all proton and carbon signals, leaving no ambiguity about the compound's structure. nih.gov
Application of Isotope Ratio Mass Spectrometry in Metabolic Tracing and Pathway Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with very high precision. nih.gov In the context of drug metabolism, IRMS can be used to trace the fate of isotopically labeled compounds in a biological system. nih.gov
Mechanistic Investigations of 21 Deacetoxy Deflazacort D3 Metabolic Fate and Disposition
In Vitro Enzymatic Biotransformation Studies
In vitro studies using specific enzyme systems are instrumental in dissecting the metabolic pathways of a drug candidate. These experiments provide insights into the specific enzymes responsible for biotransformation and the kinetics of these reactions.
The biotransformation of 21-Deacetoxy Deflazacort (B1670188) is initiated from its parent prodrug, Deflazacort. The metabolic cascade involves key enzymatic reactions that activate and subsequently metabolize the compound.
Esterases : Deflazacort is an inactive prodrug that undergoes rapid and extensive first-pass metabolism following oral administration. Esterase enzymes present in the body swiftly hydrolyze the 21-acetate ester bond to form the pharmacologically active metabolite, 21-Deacetoxy Deflazacort (also known as 21-desacetyl deflazacort). nih.govmedchemexpress.com
Cytochrome P450 Isoforms : Following its formation, 21-Deacetoxy Deflazacort serves as a substrate for further metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com Specifically, the CYP3A4 isoform is the principal enzyme responsible for the subsequent hydroxylation of 21-Deacetoxy Deflazacort. nih.gov This metabolic step leads to the formation of other, inactive metabolites.
The enzymatic pathway can be summarized in the following table.
| Precursor/Substrate | Enzyme | Transformation | Product |
| Deflazacort | Esterases | Deacetylation | 21-Deacetoxy Deflazacort |
| 21-Deacetoxy Deflazacort | CYP3A4 | 6β-Hydroxylation | 6β-Hydroxy-21-deacetoxy deflazacort |
While specific kinetic data for the biotransformation of 21-Deacetoxy Deflazacort-d3 are not extensively detailed in the public literature, significant research has been conducted on the enzyme inhibition profile of its major downstream metabolite, 6β-Hydroxy-21-deacetoxy deflazacort. This metabolite is a major circulating component in plasma, and understanding its potential to interfere with drug-metabolizing enzymes is crucial. nih.gov
In vitro studies were performed to evaluate the potential for 6β-Hydroxy-21-deacetoxy deflazacort to inhibit various CYP450 isoforms. nih.gov The results indicated a low potential for clinically significant drug-drug interactions via CYP inhibition. nih.gov The inhibition was determined not to be time-dependent or metabolism-based. nih.gov Furthermore, incubation of the metabolite with cryopreserved human hepatocytes showed no significant induction of CYP1A2, CYP2B6, or CYP3A4 enzymes. nih.gov
The inhibitory concentrations (IC50) are detailed in the table below.
| Cytochrome P450 Isoform | Inhibition Profile of 6β-Hydroxy-21-deacetoxy deflazacort | IC50 Value (µM) |
| CYP1A2 | Weak Inhibition | > 50 nih.gov |
| CYP2B6 | Weak Inhibition | > 50 nih.gov |
| CYP2C8 | Weak Inhibition | > 50 nih.gov |
| CYP2C9 | Weak Inhibition | > 50 nih.gov |
| CYP2D6 | Weak Inhibition | > 50 nih.gov |
| CYP2C19 | Moderate Inhibition | ~ 50 nih.gov |
| CYP3A4 | Moderate Inhibition | ~ 35 nih.gov |
The metabolism of 21-Deacetoxy Deflazacort by CYP3A4 leads to the formation of a primary, inactive metabolite.
6β-Hydroxy-21-deacetoxy deflazacort : This is the major downstream metabolite formed through the hydroxylation of 21-Deacetoxy Deflazacort at the 6β position. nih.gov Although it is a major circulating metabolite, it is considered biologically inactive. nih.govnih.govresearchgate.net
Other Metabolites : Additional minor metabolites have been identified in various preclinical species and humans, indicating a broader, though less significant, metabolic profile. researchgate.net One such identified metabolite is 1ß,2ß-epoxy-3ß-hydroxy-21-desacetyl deflazacort, which has been referred to as Metabolite V. researchgate.net
Preclinical In Vivo Metabolic Profiling in Model Organisms
In vivo studies in animal models are essential for understanding the complete picture of a compound's metabolic profile, including its absorption, distribution, and elimination from the body.
Studies in various animal models have provided key insights into the pharmacokinetic properties of Deflazacort and its active metabolite, 21-Deacetoxy Deflazacort.
Absorption : Following oral administration, Deflazacort is readily absorbed and rapidly converted to 21-Deacetoxy Deflazacort. nih.govmedchemexpress.com A study in rabbits demonstrated high oral bioavailability for Deflazacort, calculated at 87.48%. um.es
Distribution : The compound exhibits wide distribution into bodily tissues. The apparent volume of distribution at steady state (Vss) in rabbits was determined to be 4.08 ± 0.31 L/kg, which is indicative of extensive distribution into extravascular tissues. um.es
Elimination : The primary route of elimination for the metabolites is through the kidneys. nih.gov The major metabolites found in urine are 21-Deacetoxy Deflazacort and 6β-Hydroxy-21-deacetoxy deflazacort. nih.gov In rats and dogs, these two metabolites account for a substantial portion of the renally excreted drug-related material. nih.gov A pharmacokinetic study in rabbits reported elimination half-life (t½ z) values of 3.67 hours after intravenous administration and 4.96 hours after oral administration. um.es
The following table summarizes key pharmacokinetic parameters observed in a rabbit model.
| Pharmacokinetic Parameter | Value (Rabbit Model) |
| Bioavailability (F) | 87.48% um.es |
| Volume of Distribution (Vss) | 4.08 ± 0.31 L/kg um.es |
| Elimination Half-Life (t½ z) - IV | 3.67 h um.es |
| Elimination Half-Life (t½ z) - Oral | 4.96 h um.es |
The "d3" designation in 21-Deacetoxy Deflazacort-d3 signifies that the molecule has been labeled with three deuterium (B1214612) atoms, which are stable, heavy isotopes of hydrogen. pharmaffiliates.comlgcstandards.com This isotopic labeling is a critical feature that enables its use in isotope dilution analysis, a powerful technique for quantitative bioanalysis.
In preclinical studies, determining the rate of metabolic clearance is a primary objective. Isotope dilution mass spectrometry is the gold standard for this purpose. The methodology involves adding a known amount of the stable isotope-labeled compound (e.g., 21-Deacetoxy Deflazacort-d3) to a biological sample (such as plasma or urine) as an internal standard. synzeal.comaquigenbio.com
Because the labeled standard is chemically identical to the unlabeled analyte, it behaves identically during sample extraction, processing, and ionization in the mass spectrometer. However, it can be distinguished from the endogenous, unlabeled compound due to its higher mass. By measuring the ratio of the unlabeled analyte to the labeled internal standard, researchers can accurately and precisely quantify the concentration of the drug or its metabolite in the sample. This high degree of accuracy is essential for constructing reliable concentration-time profiles, from which pharmacokinetic parameters like metabolic clearance can be accurately calculated. The use of compounds like 21-Deacetoxy Deflazacort-d3 is therefore fundamental for regulatory submissions and the robust characterization of a drug's metabolic profile. synzeal.comaquigenbio.comcleanchemlab.com
Comparative Analysis of Metabolic Pathways with Parent Deflazacort and Other Metabolites
The metabolic journey of Deflazacort is a prime example of a prodrug activation and subsequent deactivation pathway, involving a series of well-defined enzymatic steps. A comparative analysis of the parent compound, its active metabolite 21-desacetyl deflazacort, and other downstream metabolites reveals a cascade designed for therapeutic efficacy followed by systematic elimination. The deuterated compound, 21-Deacetoxy Deflazacort-d3, plays a crucial role in the study of these pathways, not by altering them, but by serving as a stable-labeled internal standard for precise quantification of its non-labeled counterpart.
Metabolic Activation of the Prodrug: Deflazacort
Following oral administration, Deflazacort is readily absorbed and functions as an inactive prodrug. researchgate.netnih.gov It is rapidly and almost entirely converted to its pharmacologically active metabolite, 21-desacetyl deflazacort (also known as D 21-OH), through the action of ubiquitous plasma esterases. nih.govnih.govfda.gov This initial hydrolysis step, which removes the acetyl group at the 21-position, is the critical activating event, yielding the molecule responsible for the therapeutic effects. drugbank.com The parent Deflazacort is typically not detectable in plasma, underscoring the efficiency of this conversion. researchgate.net
The Central Role of 21-Desacetyl Deflazacort
Once formed, 21-desacetyl deflazacort is the primary active moiety. It reaches peak plasma concentrations within approximately 1.3 to 2 hours. researchgate.netnih.gov This active metabolite is then subject to extensive further metabolism, primarily in the liver. impactfactor.org The key enzyme responsible for its subsequent transformation is cytochrome P450 3A4 (CYP3A4). nih.govfda.govimpactfactor.org The action of CYP3A4 on 21-desacetyl deflazacort initiates the deactivation phase, converting the active compound into several inactive metabolites. fda.govdrugbank.com
Formation of Downstream Metabolites
The metabolism of 21-desacetyl deflazacort by CYP3A4 leads to the formation of several other metabolites, with 6β-hydroxy-21-desacetyl deflazacort being the most significant. nih.govhyphadiscovery.com This compound is a major circulating metabolite but is considered biologically inactive. nih.govresearchgate.net
Radiolabeled studies have provided quantitative insights into the disposition of these compounds. Following a single oral dose of radiolabeled Deflazacort, the two most prominent circulating metabolites in plasma over a 24-hour period were the active 21-desacetyl deflazacort and the inactive 6β-hydroxy-21-desacetyl deflazacort. researchgate.netresearchgate.net One study reported they accounted for approximately 33% and 25% of the total plasma radioactivity, respectively, confirming their roles as the major active and inactive metabolites in circulation. researchgate.net Another study noted similar findings, with these two metabolites representing 25.0% and 32.9% of plasma radioactivity, respectively. researchgate.net
The Metabolic Pathway of 21-Deacetoxy Deflazacort-d3
21-Deacetoxy Deflazacort-d3 is a deuterated analog of 21-desacetyl deflazacort. synzeal.compharmaffiliates.com In metabolic studies, stable isotope-labeled compounds like this are used as internal standards for analytical quantification by techniques such as mass spectrometry. The deuterium atoms provide a distinct mass signature without altering the compound's chemical behavior. Therefore, the metabolic pathway of 21-Deacetoxy Deflazacort-d3 is identical to that of the endogenous 21-desacetyl deflazacort. It is metabolized by CYP3A4 to form inactive downstream products, including 6β-hydroxy-21-desacetyl deflazacort. fda.govhyphadiscovery.com
Activation: Deflazacort (prodrug) is hydrolyzed by plasma esterases into the active 21-desacetyl deflazacort. nih.gov
Deactivation: The active 21-desacetyl deflazacort is hydroxylated by hepatic CYP3A4 into the inactive 6β-hydroxy-21-desacetyl deflazacort and other minor metabolites. fda.govhyphadiscovery.com
Elimination: The inactive metabolites are primarily excreted through the kidneys. nih.govdrugbank.com
This comparative analysis highlights a clear structure-activity relationship, where the initial deacetylation is essential for pharmacological activity, and subsequent hydroxylation serves as the primary route for deactivation and clearance.
Data Tables
Table 1: Key Compounds and Enzymes in the Deflazacort Metabolic Pathway
| Compound Name | Role in Pathway | Key Enzyme(s) Involved |
|---|---|---|
| Deflazacort | Inactive Prodrug | Plasma Esterases |
| 21-Desacetyl Deflazacort | Active Metabolite | Cytochrome P450 3A4 (CYP3A4) |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Role | Time to Peak Concentration (Tmax) | Terminal Half-Life |
|---|---|---|---|
| 21-Desacetyl Deflazacort | Active Metabolite | ~1.3 - 2.0 hours researchgate.netnih.gov | ~1.1 - 1.9 hours nih.gov |
Table 3: Major Circulating Metabolites of Deflazacort in Plasma (0-24h) Data from radiolabeled studies
| Metabolite | Activity | Percentage of Total Plasma Radioactivity |
|---|---|---|
| 21-Desacetyl Deflazacort | Active | ~25.0% - 33% researchgate.netresearchgate.net |
| 6β-Hydroxy-21-desacetyl deflazacort | Inactive | ~25% - 32.9% researchgate.netresearchgate.net |
Table of Compound Names
| Compound Name Mentioned in Article |
|---|
| 21-Deacetoxy Deflazacort-d3 |
| 6β-hydroxy-21-desacetyl deflazacort |
| Deflazacort |
An In-Depth Look at the In Vitro Pharmacological and Molecular Profile of 21-Deacetoxy Deflazacort-d3
This article delves into the pharmacological and molecular biological characteristics of 21-Deacetoxy Deflazacort-d3, focusing on its interactions with key cellular components and its influence on gene expression and signaling pathways. The primary active metabolite, 21-desacetyl deflazacort, is the focus of these in vitro investigations, providing insight into the compound's mechanism of action at a cellular and subcellular level.
Computational and Structural Biology Approaches for 21 Deacetoxy Deflazacort D3
Molecular Docking and Dynamics Simulations with Steroid Receptors
Molecular docking and dynamics simulations are instrumental in elucidating the binding of ligands to their receptors at an atomic level. The pharmacological activity of deflazacort's metabolites stems from their interaction with the glucocorticoid receptor (GR), a member of the steroid receptor family. nih.gov 21-Deacetoxy Deflazacort (B1670188) is structurally similar to the active metabolite, 21-desacetyl deflazacort, which exerts its anti-inflammatory and immunosuppressive effects by binding to the GR. caymanchem.com
Molecular docking studies can predict the preferred binding orientation of 21-Deacetoxy Deflazacort-d3 within the ligand-binding domain (LBD) of the glucocorticoid receptor. These simulations model the interactions between the ligand and key amino acid residues in the binding pocket, identifying crucial hydrogen bonds and hydrophobic contacts that stabilize the complex.
Molecular dynamics (MD) simulations further refine this static picture by simulating the movement of atoms in the ligand-receptor complex over time. This provides insights into the conformational changes induced by ligand binding and the stability of the interaction.
A highly relevant technique for studying these dynamics is hydrogen/deuterium (B1214612) exchange mass spectrometry (HXMS). HXMS can monitor the conformational changes in the GR LBD upon binding of different ligands, such as agonists and antagonists. nih.gov By measuring the rate of deuterium exchange in the protein's backbone, researchers can identify regions that become more or less exposed to the solvent upon ligand binding, revealing the allosteric changes critical for receptor activation or repression. nih.gov For 21-Deacetoxy Deflazacort-d3, these simulations would clarify how deuteration might subtly alter the binding kinetics and the subsequent conformational state of the receptor.
| Simulation Technique | Application to 21-Deacetoxy Deflazacort-d3 and GR | Insights Gained |
| Molecular Docking | Predicts the binding pose within the GR Ligand-Binding Domain (LBD). | Identifies key interacting amino acid residues and binding energy. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex over time. | Reveals conformational changes, interaction stability, and flexibility. |
| HXMS | Measures deuterium exchange rates to probe solvent accessibility of the GR backbone. | Elucidates ligand-induced conformational changes consistent with agonist or antagonist binding. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolite Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.orglongdom.org For the metabolites of deflazacort, including 21-Deacetoxy Deflazacort-d3, QSAR can be a valuable tool for predicting their activity without the need for extensive experimental testing. jocpr.com
QSAR models are built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical (3D) descriptors: Related to the 3D structure, like molecular shape and volume.
Electronic descriptors: Pertaining to the electron distribution, such as partial charges and dipole moments.
Physicochemical properties: Including lipophilicity (logP), molar refractivity, and polar surface area. nih.gov
A mathematical equation is then generated to correlate these descriptors with the biological activity (e.g., binding affinity to the glucocorticoid receptor). longdom.org This model, once validated, can be used to predict the activity of new or hypothetical compounds, such as different deuterated analogues or further metabolites. wikipedia.org While no specific QSAR models for 21-Deacetoxy Deflazacort-d3 are publicly available, the methodology provides a framework for its evaluation.
| Descriptor Type | Example Descriptor | Relevance to Metabolite Activity Prediction |
| Physicochemical | cLogP (lipophilicity) | Influences membrane permeability and binding to hydrophobic pockets in the receptor. longdom.org |
| Electronic | Partial Atomic Charges | Determines potential for electrostatic interactions and hydrogen bonding with the receptor. |
| Topological | Molecular Connectivity Indices | Encodes information about branching and size, which affects the fit within the binding site. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
In Silico Prediction of Metabolic Hot Spots and Enzyme-Substrate Interactions
In silico tools are crucial for predicting the metabolic fate of drug candidates early in the development process. nih.gov Deflazacort itself is a prodrug that is rapidly converted by plasma esterases to its active metabolite, 21-desacetyl deflazacort. fda.gov This active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to various inactive forms, including 6β-hydroxy-21-desacetyl deflazacort, which is a major circulating metabolite. fda.govnih.govresearchgate.net
Computational programs can predict these "metabolic hot spots"—the specific atoms in a molecule most likely to undergo metabolic transformation. news-medical.netnih.gov These tools often use a combination of ligand-based and structure-based approaches. nih.gov
Ligand-based methods rely on databases of known metabolic transformations to identify susceptible functional groups.
Structure-based methods involve docking the substrate (e.g., 21-Deacetoxy Deflazacort-d3) into the active site of a metabolic enzyme like CYP3A4 to determine which atoms are positioned closest to the enzyme's catalytic center. nih.gov
For 21-Deacetoxy Deflazacort-d3, these models would predict that the molecule is a substrate for CYP3A4. The primary metabolic hot spot would likely be identified at the 6β position, leading to hydroxylation, analogous to the metabolism of 21-desacetyl deflazacort. nih.govresearchgate.net The deuteration at the methyl group on the oxazoline (B21484) ring is not expected to be a primary site of CYP-mediated metabolism.
| Metabolite | Precursor | Key Metabolic Enzyme | Metabolic Reaction | Resulting Product |
| 21-desacetyl deflazacort | Deflazacort | Plasma Esterases | Deacetylation | Active Metabolite fda.gov |
| 6β-hydroxy-21-desacetyl deflazacort | 21-desacetyl deflazacort | CYP3A4 | 6β-hydroxylation | Inactive Metabolite nih.govresearchgate.net |
Stereochemical Implications of Deuteration for Biological Activity and Receptor Interaction
The replacement of hydrogen with its stable isotope, deuterium, is a strategy used in medicinal chemistry to favorably alter the pharmacokinetic properties of a drug. This is primarily due to the deuterium kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. If the C-H bond is cleaved during a rate-limiting step of a drug's metabolism, replacing it with a C-D bond can significantly slow down the metabolic rate. nih.gov
In 21-Deacetoxy Deflazacort-d3, the three deuterium atoms are located on the methyl group of the oxazoline ring. While this position is not the primary site of CYP3A4-mediated metabolism, deuteration can still have subtle effects. The stereochemistry of a molecule is critical for its interaction with a chiral biological target like a receptor. Although deuterium and hydrogen are electronically very similar, deuterium is slightly larger and has a different vibrational frequency.
While significant changes to the binding affinity of 21-Deacetoxy Deflazacort-d3 at the glucocorticoid receptor are unlikely due to the deuteration being distant from the key hydroxyl and ketone groups that interact with the receptor, subtle stereochemical effects cannot be entirely ruled out without empirical data. The primary implication of deuteration in similar compounds is often related to metabolic stability rather than a direct alteration of receptor binding affinity. nih.govnih.gov
| Property | Hydrogen (¹H) | Deuterium (²H) | Implication for 21-Deacetoxy Deflazacort-d3 |
| Mass (amu) | ~1.008 | ~2.014 | Increased molecular weight. |
| Van der Waals Radius | Similar | Slightly smaller | Minimal impact on steric fit within the receptor. |
| Bond Strength (C-X) | Weaker | Stronger | Potential for reduced metabolic rate if the C-D bond is cleaved (Kinetic Isotope Effect). nih.gov |
| Vibrational Frequency (C-X) | Higher | Lower | Can subtly influence non-covalent interactions and overall molecular conformation. |
Future Perspectives and Emerging Research Avenues for 21 Deacetoxy Deflazacort D3 Research
Development of Novel Analytical Probes Utilizing Deuterated Metabolites
The use of deuterated compounds, such as 21-Deacetoxy Deflazacort-d3, is a critical tool in the development of novel analytical probes for drug metabolism studies. juniperpublishers.com Deuterium (B1214612), a stable isotope of hydrogen, possesses a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can lead to a "kinetic isotope effect," where the rate of metabolic reactions involving the cleavage of a C-D bond is slower than that of a C-H bond. nih.govnih.gov
This property is invaluable for several reasons:
Internal Standards in Mass Spectrometry: Deuterated analogs of drug metabolites serve as ideal internal standards in mass spectrometry-based bioanalysis. researchgate.net Their similar chemical and physical properties to the non-deuterated analyte ensure they behave almost identically during sample preparation and analysis, while their mass difference allows for clear differentiation. This leads to more accurate and precise quantification of the target metabolite.
Elucidation of Metabolic Pathways: By strategically placing deuterium atoms on a drug molecule, researchers can investigate the primary sites of metabolism. researchgate.net A slower rate of metabolism at a deuterated position indicates that this site is a key target for metabolic enzymes. This "metabolic switching" can help identify alternative metabolic pathways. juniperpublishers.com
Probing Metabolism-Related Toxicity: Deuteration can be used to investigate the role of specific metabolites in drug toxicity. juniperpublishers.com If a deuterated drug shows reduced toxicity compared to its non-deuterated counterpart, it suggests that a metabolite formed through the cleavage of the deuterated bond may be responsible for the adverse effects.
The development of deuterated metabolites like 21-Deacetoxy Deflazacort-d3 provides researchers with powerful tools to enhance the precision and depth of drug metabolism studies.
Advancements in In Vitro to Preclinical In Vivo Extrapolation for Metabolic Predictions
A significant challenge in drug development is accurately predicting how a drug will be metabolized in a living organism (in vivo) based on laboratory experiments (in vitro). This process, known as in vitro to in vivo extrapolation (IVIVE), is crucial for estimating human pharmacokinetic profiles and potential toxicity. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is a key computational tool used for IVIVE. acs.org
Deuterated metabolites play a supportive role in refining IVIVE and PBPK models. Data from in vitro studies using deuterated compounds, such as those conducted with liver microsomes, can provide more precise information on intrinsic clearance and metabolic stability. nih.govacs.org This enhanced in vitro data can then be incorporated into PBPK models to generate more accurate predictions of in vivo pharmacokinetics.
For corticosteroids, which can have complex metabolic pathways, accurate IVIVE is particularly important. nih.gov The use of deuterated standards and metabolites in in vitro assays helps to build more robust datasets that improve the predictive power of PBPK models for this class of drugs.
Role in Understanding Preclinical Metabolic Variability of Corticosteroids
Significant interindividual variability exists in the metabolic response to corticosteroids, which can impact both efficacy and the risk of adverse effects. nih.govoup.com This variability can be influenced by genetic factors, disease states, and co-administered drugs. nih.govmdpi.com Understanding the sources of this variability during preclinical development is essential for designing safer and more effective therapies.
Deuterated metabolites like 21-Deacetoxy Deflazacort-d3 can be instrumental in dissecting the factors contributing to metabolic variability. By using these stable isotope-labeled compounds in preclinical models, researchers can:
Trace Metabolic Fates: Accurately track the metabolic fate of the parent drug and its metabolites in different preclinical models, helping to identify species-specific differences in metabolism.
Quantify Metabolite Ratios: Precisely measure the ratios of different metabolites, providing insights into the relative activity of various metabolic pathways and how they might differ between individuals or experimental conditions.
These studies provide a more detailed picture of the metabolic landscape of corticosteroids, helping to explain the observed preclinical variability and providing a basis for predicting potential variability in human populations.
Integration of Multi-Omics Data in Advanced Metabolite Research
The field of drug metabolism is increasingly moving towards a systems-level understanding by integrating data from multiple "omics" platforms. nih.govomicstutorials.com This multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of how a drug interacts with a biological system. mdpi.comnih.gov
Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, holds a unique position in multi-omics research as metabolites represent the downstream output of cellular processes. nih.govmdpi.com The integration of metabolomics data with other omics data can reveal complex relationships between genetic variations, changes in gene and protein expression, and the resulting metabolic phenotype. mdpi.comasm.org
Deuterated metabolites are valuable tools in these advanced research paradigms. In the context of 21-Deacetoxy Deflazacort-d3, its use can enhance the quality and interpretability of metabolomics data by:
Improving Metabolite Identification and Quantification: Serving as an internal standard, it allows for more accurate and reliable measurement of the corresponding non-deuterated metabolite within a complex biological sample.
Facilitating Flux Analysis: Stable isotope tracers can be used to measure the rate of metabolic reactions (flux), providing a dynamic view of metabolic pathways that is not captured by static concentration measurements alone.
By integrating high-quality metabolomics data, enabled by the use of deuterated standards, with genomic, transcriptomic, and proteomic data, researchers can build comprehensive models of corticosteroid action and metabolism. This integrated approach has the potential to uncover novel biomarkers of drug response, identify new therapeutic targets, and ultimately lead to more personalized medicine approaches for corticosteroid therapies. omicstutorials.com
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural integrity and purity of 21-Deacetoxy Deflazacort-d3 (Major) in synthetic batches?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 240 nm to assess purity. Confirm deuterium incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the isotopic pattern at the d3-labeled site. Cross-reference with impurity profiles from Deflazacort derivatives (e.g., Deflazacort Impurity 4 or 21-Hydroxy Deflazacort) to identify residual byproducts .
Q. How should researchers handle stability testing of 21-Deacetoxy Deflazacort-d3 under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-MS every 30 days. Store lyophilized samples at -20°C in amber vials to minimize photodegradation and hydrolysis of the acetate group .
Q. What in vitro models are appropriate for initial screening of 21-Deacetoxy Deflazacort-d3's biological activity?
- Methodological Answer : Use medulloblastoma (MB) cell lines (e.g., DAOY, D283) to evaluate chemoresistance modulation, as this compound is linked to p53-mediated pathways. Measure IC50 values via MTT assays and correlate with miRNA expression profiles (e.g., miR-34a) to assess apoptotic responses .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding 21-Deacetoxy Deflazacort-d3's role in IL-6 trans-signaling versus canonical pathways?
- Methodological Answer : Design siRNA knockdown experiments targeting gp130 (IL-6 receptor subunit) to isolate trans-signaling effects. Use ELISA to quantify soluble IL-6 receptor (sIL-6R) levels in conditioned media and compare with phospho-STAT3 activation in gp130-deficient vs. wild-type cells. Include 21-Deacetoxy Deflazacort-d3-treated samples to clarify its impact on ubiquitination or receptor shedding .
Q. What experimental strategies are recommended to investigate the compound's dual role in stabilizing tyrosine hydroxylase (TH) while promoting chemoresistance in cancer models?
- Methodological Answer : Employ co-immunoprecipitation (Co-IP) and cycloheximide chase assays in PC12 cells to study TH protein stabilization via ERK5/ankrd1 pathways. Simultaneously, use RNA-seq to identify chemoresistance-associated genes (e.g., ABC transporters) under 21-Deacetoxy Deflazacort-d3 exposure. Validate findings with CRISPR-Cas9 knockout models of ERK5 or ankrd1 .
Q. How can researchers optimize deuterium retention in 21-Deacetoxy Deflazacort-d3 during long-term metabolic studies?
- Methodological Answer : Use LC-HRMS to track deuterium loss in in vitro hepatic microsomal assays (e.g., human S9 fractions). Compare metabolic rates with non-deuterated analogs. Adjust incubation conditions (e.g., NADPH concentration, pH) to minimize H/D exchange at the C-21 position. Validate with in vivo pharmacokinetic studies in rodent models .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are critical for interpreting dose-response discrepancies in 21-Deacetoxy Deflazacort-d3 studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Address outliers via Grubbs' test and confirm reproducibility across ≥3 independent experiments. Report confidence intervals and effect sizes to enhance transparency .
Q. How should researchers validate miRNA-mediated mechanisms of 21-Deacetoxy Deflazacort-d3 in chemoresistance pathways?
- Methodological Answer : Perform dual-luciferase reporter assays with 3′-UTR constructs of target mRNAs (e.g., BCL2, MDR1) to confirm miRNA binding. Combine with qRT-PCR and Western blotting to correlate miRNA expression (e.g., miR-200c) with protein downregulation. Use antagomirs or miRNA mimics to rescue phenotypes in xenograft models .
Safety and Compliance
Q. What are the critical safety protocols for handling 21-Deacetoxy Deflazacort-d3 in aerosol-generating procedures?
- Methodological Answer : Use certified chemical fume hoods (Class II B2) and NIOSH-approved N95 respirators during nebulization or lyophilization. Decontaminate surfaces with 70% ethanol and dispose of waste via incineration (hazard code D001). Monitor airborne particulate levels with real-time aerosol detectors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
